(1S)-1-(3-bromo-4-methoxyphenyl)-2-chloroethanol
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Overview
Description
(1S)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a chlorine atom attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzene and 2-chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the starting materials.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler hydrocarbon structure.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1S)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenyl mesylate: This compound shares the bromine and methoxy groups but differs in the presence of a mesylate group instead of a chloroethanol moiety.
4-(Chloromethyl)benzonitrile: Similar in having a chlorine atom attached to a benzene ring, but with a nitrile group instead of a methoxy group.
Uniqueness
(1S)-1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10BrClO2 |
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Molecular Weight |
265.53 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-methoxyphenyl)-2-chloroethanol |
InChI |
InChI=1S/C9H10BrClO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,12H,5H2,1H3/t8-/m1/s1 |
InChI Key |
XZLVHSPOHDJNMQ-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CCl)O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCl)O)Br |
Origin of Product |
United States |
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